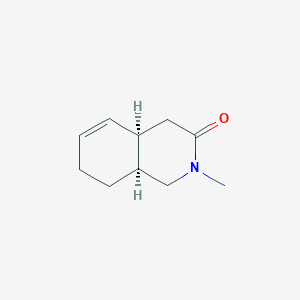
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique hexahydroisoquinoline structure, which includes multiple chiral centers, making it an interesting subject for stereochemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the isoquinoline ring system. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (4aR,8aS)-octahydro-4a(2H)-quinolinylacetate
- (4aR,8aS)-Octahydro-2H-thiochromene
- (4aR,8aS)-4-Methyl-2,7-dioxo-4a,7,8,8a-tetrahydro-2H-chromen-8-yl acetate
Uniqueness
(4aR,8aS)-2-Methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3(2H)-one is unique due to its specific stereochemistry and the presence of multiple chiral centers. This makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems. Its structural complexity also allows for the exploration of diverse chemical modifications and functionalizations.
Propiedades
Número CAS |
87463-35-2 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(4aR,8aS)-2-methyl-1,4,4a,7,8,8a-hexahydroisoquinolin-3-one |
InChI |
InChI=1S/C10H15NO/c1-11-7-9-5-3-2-4-8(9)6-10(11)12/h2,4,8-9H,3,5-7H2,1H3/t8-,9+/m0/s1 |
Clave InChI |
URKADMJRDKYBIY-DTWKUNHWSA-N |
SMILES isomérico |
CN1C[C@H]2CCC=C[C@H]2CC1=O |
SMILES canónico |
CN1CC2CCC=CC2CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
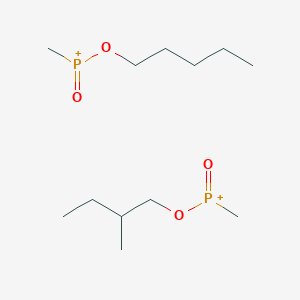

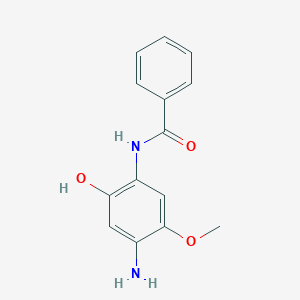
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
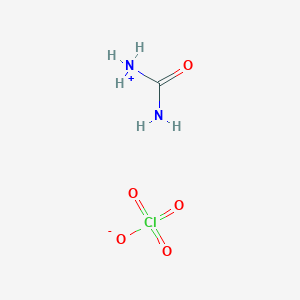
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
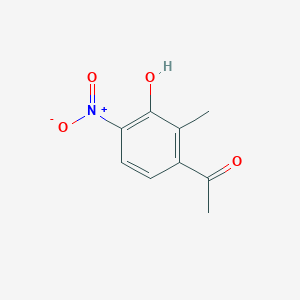
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)

